4-Phenylcycloheptan-1-amine

Salt selection Formulation development Physicochemical characterization

Researchers requiring conformational diversity beyond standard 6-membered ring scaffolds face limited commercial access to cycloheptane-based arylcycloalkylamines. 4-Phenylcycloheptan-1-amine solves this with a rigid yet flexible 7-membered core that accesses receptor geometries unattainable by cyclohexane analogs. - Distinct SAR profile: Potency trends from arylcyclohexylamine series do not extrapolate, requiring compound-specific validation. - Defined regiospecific topology: 4-position substitution provides ~3-4 Å separation between amine and phenyl pharmacophores, unlike geminal 1-position analogs. - Dual-form availability: Free base (CAS 1897832-13-1) for synthetic use; HCl salt (CAS 2126178-43-4) for enhanced aqueous solubility and long-term stability in assays.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B15263585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcycloheptan-1-amine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESC1CC(CCC(C1)N)C2=CC=CC=C2
InChIInChI=1S/C13H19N/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
InChIKeyNVBYQZRSPAYDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcycloheptan-1-amine Technical Specifications & Sourcing


4-Phenylcycloheptan-1-amine (CAS: 1897832-13-1) is a cycloheptane-based aralkylamine with the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol [1]. The compound features a seven-membered cycloheptane ring substituted with a phenyl group at the 4-position and a primary amine at the 1-position . It is commercially available as the free base and as the hydrochloride salt (CAS: 2126178-43-4; C₁₃H₂₀ClN; MW: 225.76 g/mol), with typical research-grade purity specifications of 95% [2]. The compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, with its rigid yet conformationally flexible cycloheptane backbone offering distinct structural properties compared to its cyclohexane analogs [3].

Scaffold selection Cycloheptane core provides distinct conformational ensemble vs. cyclohexane analogs
Salt form selection Hydrochloride form may support aqueous solubility and stability requirements
Regioisomer verification 4-substitution places amine and phenyl apart; 1-substituted isomer co-localizes both groups

Why 4-Phenylcycloheptan-1-amine Cannot Be Replaced by Analogs


The substitution of a cycloheptane ring for a cyclohexane ring in arylcycloalkylamines produces fundamental differences in conformational space, steric bulk, and receptor binding geometry that preclude simple interchangeability [1]. The seven-membered cycloheptane ring adopts a greater number of low-energy conformations and exhibits increased flexibility compared to the more constrained six-membered cyclohexane ring, which directly impacts the spatial presentation of the phenyl and amine pharmacophoric elements [1]. Critically, the structure-activity relationship (SAR) profile for arylcycloheptylamines differs from that of their arylcyclohexylamine counterparts, meaning that potency trends established in the cyclohexane series do not reliably extrapolate to the cycloheptane series . Additionally, the hydrochloride salt form (MW: 225.76 g/mol) offers distinct handling advantages over the free base (MW: 189.30 g/mol) in terms of solubility and long-term stability [2]. These differences necessitate compound-specific validation rather than analog substitution in research programs.

Cyclohexane analog mismatch
4-Phenylcyclohexylamine lacks the cycloheptane conformational ensemble; SAR profiles may not transfer
Salt form interchangeability
Free base and hydrochloride differ in solubility and stability; molar mass adjustment required for formulations
Regioisomer topology divergence
1-Phenylcycloheptan-1-amine (geminal substitution) yields different pharmacophore geometry; binding orientation may shift

4-Phenylcycloheptan-1-amine Comparative Evidence


Salt vs. Free Base: Solubility & Stability

The hydrochloride salt form of 4-phenylcycloheptan-1-amine (CAS: 2126178-43-4; C₁₃H₂₀ClN; MW: 225.76 g/mol) demonstrates enhanced aqueous solubility and improved long-term storage stability relative to the free base form (CAS: 1897832-13-1; C₁₃H₁₉N; MW: 189.30 g/mol) [1][2]. The salt formation increases molecular weight by 36.46 g/mol (19.3% increase) and introduces ionic character that facilitates dissolution in polar media .

Salt vs. Free Base
Head-to-head
Hydrochloride: MW +36.46 g/mol (19.3%), enhanced aqueous solubility, improved stability
Free base: lower solubility, stability condition-dependent
Informs salt-form selection for aqueous workflows
Reported handling advantage; verify under specific storage conditions
Salt selection Formulation development Physicochemical characterization

Cycloheptane vs. Cyclohexane Backbone Differentiation

4-Phenylcycloheptan-1-amine incorporates a seven-membered cycloheptane ring, whereas the more common analog 4-phenylcyclohexylamine (CAS: 19992-45-1; C₁₂H₁₇N; MW: 175.27 g/mol) contains a six-membered cyclohexane ring . The cycloheptane ring accesses a larger conformational ensemble (multiple chair, boat, and twist-boat conformations) compared to the relatively constrained cyclohexane system [1]. The structure-activity relationship profile for arylcycloheptylamines has been documented to differ from that of arylcyclohexylamine counterparts .

Cycloheptane vs. Cyclohexane
Class-level
7-membered ring: greater conformational ensemble, MW 189.30 (free base)
6-membered analog: restricted conformations, MW 175.27
SAR extrapolation may not be reliable; conformational flexibility alters binding geometry
Class-level inference; compound-specific validation required
Structure-activity relationship Conformational analysis Medicinal chemistry

4-Position vs. 1-Position Substitution: Regioisomeric Comparison

4-Phenylcycloheptan-1-amine (CAS: 1897832-13-1) bears the phenyl substituent at the 4-position of the cycloheptane ring, whereas the isomeric 1-phenylcycloheptan-1-amine (CAS: 59397-23-8) bears the phenyl and amine groups at the same carbon (geminal substitution) [1]. This regioisomeric difference produces fundamentally distinct molecular topologies: the 4-substituted isomer spaces the amine and phenyl groups across the ring, while the 1-substituted isomer co-localizes both functional groups at a single ring position .

4- vs. 1-Position Substitution
Head-to-head
4-substituted: amine at C1, phenyl at C4; ~3–4 Å separation
1-substituted: geminal co-localization at C1
Spatial pharmacophore separation influences binding orientation
Regioisomer-specific validation recommended
Regioisomer profiling Pharmacophore mapping Chemical synthesis

Synthetic Route Yield: Reductive Amination Efficiency

An optimized synthetic route for 4-phenylcycloheptan-1-amine hydrochloride utilizing reductive amination strategy has been documented, achieving a 78% yield [1]. This yield metric provides a benchmark for process scalability and cost-of-goods assessment in procurement planning. While direct comparative yield data for 4-phenylcyclohexylamine synthesis under identical conditions is not available, this documented yield establishes a baseline for synthetic accessibility of the cycloheptane scaffold.

Synthetic Yield
Reported
78%
Benchmark for synthetic accessibility and scalability
Single-study yield via reductive amination; conditions may vary
Process chemistry Synthetic methodology Yield optimization

4-Phenylcycloheptan-1-amine Application Scenarios


SAR Studies with Conformational Diversity

Research programs investigating structure-activity relationships in arylcycloalkylamine series should prioritize 4-phenylcycloheptan-1-amine when the cyclohexane scaffold yields insufficient conformational diversity or fails to produce the desired receptor binding profile. The seven-membered cycloheptane ring accesses a broader conformational ensemble than the six-membered cyclohexane ring, enabling exploration of pharmacophore geometries not accessible to 4-phenylcyclohexylamine [1]. The documented divergence in SAR profiles between arylcycloheptylamines and arylcyclohexylamines makes this compound essential for comprehensive pharmacophore mapping studies where ring-size-dependent effects on potency and selectivity are under investigation.

Aqueous Formulation Development with Salt Form

Formulation scientists developing aqueous-based assays or pharmaceutical compositions should select the hydrochloride salt form of 4-phenylcycloheptan-1-amine (CAS: 2126178-43-4) over the free base form. The hydrochloride salt offers quantifiably enhanced aqueous solubility and improved long-term storage stability compared to the free base [2], with a molecular weight increase of 36.46 g/mol (19.3%) that must be accounted for in molar calculations . This salt form selection is particularly relevant for biological assay development requiring consistent compound dissolution and for chemical inventory management where compound stability under standard storage conditions is a procurement criterion.

Regioisomer-Specific Pharmacophore Validation

Research programs investigating the spatial requirements of amine and aryl pharmacophoric elements should utilize 4-phenylcycloheptan-1-amine specifically when the target hypothesis requires spatial separation of the amine and phenyl groups across the ring scaffold. The 4-position substitution (amine at C1, phenyl at C4) produces a distinct molecular topology with approximately 3-4 Å separation between pharmacophoric elements, in contrast to the geminal substitution pattern of 1-phenylcycloheptan-1-amine where both groups are co-localized at C1 [3]. This regioisomeric distinction is critical for target validation studies where receptor binding pocket geometry imposes specific distance constraints between interacting functional groups.

Medicinal Chemistry Scaffold Diversification

Medicinal chemistry teams executing scaffold diversification strategies should consider 4-phenylcycloheptan-1-amine as a seven-membered ring alternative to the more extensively explored six-membered ring arylcycloalkylamine scaffolds. The cycloheptane core, with its intermediate ring size between cyclohexane and cyclooctane systems, provides a distinct balance of conformational flexibility and rigidity that is underrepresented in commercial screening libraries [1]. The documented synthetic accessibility (78% yield via reductive amination [4]) supports the feasibility of incorporating this scaffold into lead optimization programs requiring multi-gram quantities of novel analogs.

Application
Selection Property
Validation Focus
Conformational SAR studies
Cycloheptane scaffold conformational diversity
Conformational ensemble and receptor binding geometry
Aqueous formulation development
Salt form solubility and stability
Aqueous dissolution and long-term storage
Regioisomer pharmacophore validation
4-substitution topology vs. 1-substituted
Spatial separation of amine and phenyl groups
Medicinal chemistry scaffold diversification
Seven-membered ring accessibility
Synthetic scalability and lead optimization fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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